6-(2,4-dimethylphenyl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2,4-dimethylphenyl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one is a synthetic organic compound belonging to the pyridazinone family. Pyridazinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Used in the synthesis of dyes, pigments, or agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-dimethylphenyl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one typically involves the following steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Catalysts and Solvents: Use of palladium catalysts for coupling reactions and solvents like DMF or DMSO to facilitate reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides like sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halides or organometallic reagents in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups like alkyl, aryl, or halides.
Mechanism of Action
The mechanism of action of 6-(2,4-dimethylphenyl)-2-[(3-methylphenyl)methyl]-2,3-dihydropyridazin-3-one involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or interaction with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds like 3-methyl-6-phenylpyridazin-3-one.
Phenyl-Substituted Pyridazinones: Compounds with similar phenyl substitutions.
Uniqueness
Structural Features: The presence of both 2,4-dimethylphenyl and 3-methylphenyl groups.
Biological Activity: Unique interactions with biological targets compared to other pyridazinones.
Properties
IUPAC Name |
6-(2,4-dimethylphenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-14-5-4-6-17(12-14)13-22-20(23)10-9-19(21-22)18-8-7-15(2)11-16(18)3/h4-12H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHDFHWTRLXHTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C=CC(=N2)C3=C(C=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.